N,4-Dimethylbenzene-1-carbothioamide
Description
N,4-Dimethylbenzene-1-carbothioamide is a substituted benzene derivative featuring a carbothioamide (-C(S)NH₂) group at position 1 and methyl (-CH₃) groups at position 4 and the nitrogen atom of the carbothioamide moiety. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.24 g/mol.
Properties
CAS No. |
62926-02-7 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N,4-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
JZSYXRJQVNEGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethylbenzene-1-carbothioamide typically involves the reaction of 4-dimethylbenzene-1-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-Dimethylbenzene-1-amine+Carbon disulfideNaOH, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N,4-Dimethylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N,4-Dimethylbenzene-1-carbothioamide with five structurally related benzene-1-carbothioamide derivatives:
Key Observations :
- Steric Bulk: The 4-(4-ethoxyphenoxy) substituent introduces significant steric hindrance, likely reducing solubility in polar solvents but improving stability in lipid-rich environments. Heterocyclic Modifications: Compounds with fused rings (e.g., benzimidazole or benzothiazine ) exhibit higher molecular weights and expanded π-systems, which may enhance binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
